Product packaging for (6S)-6-Fluoroshikimic acid(Cat. No.:CAS No. 133398-72-8)

(6S)-6-Fluoroshikimic acid

Cat. No.: B13025405
CAS No.: 133398-72-8
M. Wt: 192.14 g/mol
InChI Key: XFSMSJCDVCOESF-JGWLITMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S)-6-Fluoroshikimic acid is a fluorinated analogue of (-)-shikimic acid that functions as a novel antibacterial agent by targeting the essential aromatic amino acid biosynthesis pathway in bacteria and other microorganisms . Its primary research value lies in its specific inhibition of the shikimate pathway, a metabolic route absent in mammals, which makes it a valuable tool for studying bacterial metabolism and for exploring new antimicrobial strategies with potential for selective toxicity . The compound exhibits potent activity against Escherichia coli , with a demonstrated MIC of 0.25 µg/ml, and has shown efficacy in protecting mice from intraperitoneal bacterial challenge . Furthermore, this compound has been investigated for its activity against the malaria parasite Plasmodium falciparum , highlighting its potential application in antiparasitic research . The stereochemistry of the compound is critical for its activity; the (6S)-isomer is a significantly more potent antibacterial agent against E. coli than its (6R)-diastereomer . Its mechanism of action involves entry into the bacterial cell via the shikimate transport system and subsequent inhibition of 4-aminobenzoic acid synthesis, a precursor for folate coenzymes . It is important for researchers to note that spontaneous bacterial resistance to this compound can arise at high frequencies, primarily through mutations that disrupt the shiA gene locus, leading to a loss of shikimate transport activity and preventing the compound from entering the cell . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and it is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9FO5 B13025405 (6S)-6-Fluoroshikimic acid CAS No. 133398-72-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133398-72-8

Molecular Formula

C7H9FO5

Molecular Weight

192.14 g/mol

IUPAC Name

(3R,4R,5S,6S)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C7H9FO5/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,3-6,9-11H,(H,12,13)/t3-,4+,5-,6-/m1/s1

InChI Key

XFSMSJCDVCOESF-JGWLITMVSA-N

Isomeric SMILES

C1=C([C@@H]([C@H]([C@@H]([C@@H]1O)O)O)F)C(=O)O

Canonical SMILES

C1=C(C(C(C(C1O)O)O)F)C(=O)O

Origin of Product

United States

Mechanistic Investigations and Enzyme Targeting of 6s 6 Fluoroshikimic Acid

Interaction with the Shikimate Pathway Intermediates

Once transported into the bacterial cell, (6S)-6-fluoroshikimic acid is recognized by the enzymes of the aromatic biosynthesis pathway and acts as a substrate, leading to the formation of downstream fluorinated analogs. asm.orgresearchgate.net

The initial steps of its metabolic conversion involve its sequential phosphorylation and subsequent reaction with phosphoenolpyruvate (B93156). It was anticipated and later confirmed through in vitro studies that this compound would serve as a substrate for both shikimate kinase and 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. researchgate.netasm.org These enzymatic reactions convert this compound into the cognate fluorinated derivative, (6S)-6-fluoro-5-enolpyruvylshikimate-3-phosphate ((6S)-6-fluoro-EPSP). asm.org

Table 1: Enzymatic Conversion of this compound

Starting SubstrateEnzyme(s)Product
This compoundShikimate Kinase, EPSP Synthase(6S)-6-fluoro-5-enolpyruvylshikimate-3-phosphate ((6S)-6-fluoro-EPSP)

The fluorinated intermediate, (6S)-6-fluoro-EPSP, is then acted upon by chorismate synthase, the seventh enzyme in the shikimate pathway. nih.gov This enzyme catalyzes the conversion of (6S)-6-fluoro-EPSP into a fluorinated chorismate product, which has been identified as 6-fluorochorismate or 2-fluorochorismate. asm.orgnih.govnih.gov This conversion is notably slower than the processing of the natural substrate, EPSP. asm.orgnih.gov Studies with Escherichia coli chorismate synthase revealed that the rate of conversion to 6-fluorochorismate is two orders of magnitude slower than the formation of chorismate from its natural substrate. nih.gov

Inhibition of Specific Enzymes in the Aromatic Biosynthesis Pathway

The antimicrobial activity of this compound is not due to the inhibition of chorismate synthase itself, but rather through a process of "lethal synthesis," where its metabolic product targets a subsequent enzyme in the pathway. asm.orgnih.gov

The molecular basis for the antimicrobial action of (6S)-6-fluoroshikimate was identified as the inhibition of 4-amino-4-deoxychorismate synthase (ADCS). nih.govresearchgate.net This enzyme is critical as it catalyzes a key step in the biosynthesis of p-aminobenzoic acid (PABA), a precursor for folate synthesis. gla.ac.uknih.gov It was proposed that the fluorinated chorismate produced from (6S)-6-fluoroshikimate was the true inhibitory species. nih.gov This was supported by observations that the growth inhibition of bacteria by this compound could be overcome by the addition of PABA to the growth medium. nih.gov

Inhibition studies confirmed that 2-fluorochorismate, the product derived from (6S)-6-fluoroshikimate, rapidly and irreversibly inhibits 4-amino-4-deoxychorismate synthase (ADCS). nih.govresearchgate.net The mechanism of this inhibition was investigated using electrospray mass spectrometry on the inactivated enzyme. nih.gov The analysis revealed a covalent modification on a specific lysine (B10760008) residue, Lys-274, within the active site of the ADCS enzyme. nih.gov A tryptic digest of the inactivated enzyme identified a peptide corresponding to residues 272-279 with an added mass of 206.1 Da on Lys-274, confirming the formation of a covalent adduct. nih.gov This finding provided direct evidence for the irreversible nature of the inhibition and pinpointed the specific site of interaction. nih.govresearchgate.net

Table 2: Target and Mechanism of Action

Initial CompoundActive MetaboliteTarget EnzymeType of InhibitionSite of Modification
This compound2-Fluorochorismate4-Amino-4-deoxychorismate Synthase (ADCS)IrreversibleLys-274

The study of how chorismate synthase processes (6S)-6-fluoro-EPSP has provided valuable insights into its catalytic mechanism. nih.gov The reaction catalyzed by chorismate synthase involves a 1,4-elimination that requires a reduced flavin cofactor. nih.gov The significantly decreased rate of reaction with the fluorinated substrate is consistent with a mechanism that involves the destabilization of an allylic cationic intermediate. nih.gov Furthermore, the presence of the fluoro substituent was found to slow the rate of decay of a common protein-bound flavin intermediate by a factor of 280. nih.gov These findings support a multi-step catalytic cycle for chorismate synthase and highlight the electronic effects of substrate modification on the stability of reaction intermediates. nih.gov

Broader Effects on the Post-Chorismate Pathway, including p-Aminobenzoic Acid (PABA) Synthesis

The antibacterial activity of this compound is not due to the direct inhibition of enzymes in the main shikimate pathway but rather through its metabolic conversion to a potent inhibitor that targets a crucial enzyme in the post-chorismate pathway, specifically the biosynthesis of p-aminobenzoic acid (PABA). nih.govalchetron.comresearchgate.net This targeted action underscores the compound's specific mechanism and its effects on folate biosynthesis, a pathway essential for many microorganisms but absent in mammals. asm.orgresearchgate.net

Initial speculation suggested that this compound is converted in vivo into 2-fluorochorismate, which then acts as the true inhibitory molecule. nih.gov This hypothesis was confirmed through studies that demonstrated the potent and irreversible inhibition of 4-amino-4-deoxychorismate synthase (ADCS) by 2-fluorochorismate. nih.gov ADCS is a key enzyme responsible for the synthesis of 4-amino-4-deoxychorismate (ADC), a direct precursor to PABA. wikipedia.orgresearchgate.net The synthesis of PABA is critical for bacteria as it is a precursor for the production of folates, which are essential cofactors for the synthesis of nucleic acids and certain amino acids. wikipedia.orgresearchgate.net

The inhibitory action of this compound is highly specific to the PABA branch of the post-chorismate pathway. Evidence for this specificity comes from experiments where the growth inhibition of Escherichia coli by this compound could be reversed by the addition of PABA to the growth medium. researchgate.net In contrast, supplementation with the aromatic amino acids phenylalanine, tyrosine, and tryptophan, which are also end products of the broader shikimate pathway, did not rescue the bacteria. researchgate.net This indicates that the primary antibacterial effect is the prevention of PABA generation, leading to folate depletion. researchgate.netresearchgate.net

Mechanistic studies have revealed that the inhibition of ADCS by the downstream metabolite of this compound is rapid and irreversible. nih.gov Mass spectrometry analysis of the inactivated enzyme showed a modification on a specific lysine residue, Lys-274, confirming a covalent modification of the enzyme. nih.gov

The enzyme 4-amino-4-deoxychorismate synthase is a complex that, in many bacteria, consists of two subunits: PabA and PabB. uniprot.orgunam.mxuniprot.org PabA functions as a glutamine amidotransferase, providing ammonia (B1221849) from glutamine. unam.mxuniprot.org PabB then utilizes this ammonia to convert chorismate into ADC. uniprot.orguniprot.org The inhibition of this enzyme complex by the metabolite of this compound effectively shuts down the production of the essential folate precursor, PABA. nih.govwikipedia.org

The following table summarizes the key enzyme targeted by the metabolic product of this compound in the post-chorismate pathway and the observed effects.

EnzymeSubstratesProductInhibitor (Derived from this compound)Effect of Inhibition
4-amino-4-deoxychorismate synthase (ADCS)Chorismate, L-glutamine4-amino-4-deoxychorismate, L-glutamate2-FluorochorismateIrreversible inhibition, leading to the cessation of PABA synthesis. nih.gov

Biological Activity and Spectrum of 6s 6 Fluoroshikimic Acid

Efficacy Against Bacterial Growth

The antibacterial properties of (6S)-6-Fluoroshikimic acid have been notably documented, particularly its inhibitory action against both Gram-negative and Gram-positive bacteria.

This compound has shown potent inhibitory effects on the growth of Escherichia coli B when cultured in a minimal medium, with a reported Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL. nih.govresearchgate.net In addition to its in vitro activity, the compound has demonstrated protective effects in animal models. In mice challenged with an intraperitoneal injection of E. coli, this compound provided a 50% protective dose (PD50) at 0.06 mg/kg of body weight. nih.govresearchgate.net

However, studies have also indicated that spontaneous resistance to this compound can arise in E. coli and other enterobacteria at relatively high frequencies, ranging from 10⁻⁵ to 10⁻⁴. wikipedia.org The mechanism of this resistance is proposed to be a loss of activity in the transport system responsible for the compound's entry into the bacterial cytoplasm. wikipedia.org

This compound has been described as a broad-spectrum antibacterial agent, inhibiting the aromatic biosynthesis in a variety of bacteria. asm.org While it is effective against both Gram-negative and Gram-positive bacteria, a notable observation is that its in vivo efficacy can be more pronounced than what is observed in in vitro tests for certain species. asm.org

For instance, despite showing protective effects in mouse models against Pseudomonas aeruginosa and Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), the compound did not inhibit the growth of these bacteria in minimal glucose medium in vitro (MIC > 1,000 µg/mL). asm.org This suggests that the biochemical mode of action of this compound may be more complex in vivo.

Below is a table summarizing the in vivo protective effects of this compound against various bacterial challenges in mice.

Challenging Bacterium50% Protective Dose (PD50) in mg/kg
Escherichia coli N994.6
Escherichia coli 0940.46
Salmonella dublin0.35
Pseudomonas aeruginosa5.8
Staphylococcus aureus5.4
Methicillin-resistant S. aureus (MRSA)>100

It is important to note that for S. aureus and S. dublin, in vitro MICs could not be determined as these strains were unable to grow on the minimal chemically defined medium used for testing. asm.org

Antifungal and Antiparasitic Potential

The inhibitory action of this compound extends beyond the bacterial kingdom, with research indicating its potential against certain fungi and parasites that also rely on the shikimate pathway.

Currently, there is no publicly available scientific literature detailing the direct inhibitory effects of this compound on the growth of the fungus Neurospora crassa or various yeast strains.

The shikimate pathway is an attractive target for antimalarial chemotherapy, and this compound has been investigated for its activity against Plasmodium falciparum, the parasite responsible for malaria. Research has shown that both (6S)-6-fluoroshikimate and its stereoisomer, (6R)-6-fluoro-shikimate, inhibit the growth of P. falciparum.

The 50% inhibitory concentrations (IC50) for these compounds were determined to be 2.7 x 10⁻⁴ M for (6S)-6-fluoroshikimate and 1.5 x 10⁻⁵ M for (6R)-6-fluoro-shikimate. The inhibitory effects of these compounds were reversed by the addition of para-aminobenzoic acid (pABA), confirming that the shikimate pathway was the specific target of their action.

Acanthamoeba castellanii, a free-living amoeba that can cause serious human infections, possesses a functional shikimate pathway that is essential for its biosynthesis of aromatic amino acids. researchgate.net The growth of A. castellanii has been shown to be inhibited by glyphosate (B1671968), a known inhibitor of the shikimate pathway enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. researchgate.net This finding highlights the potential of this pathway as a target for the development of new anti-amoebic agents. While it has been suggested that inhibitors of the shikimate pathway, such as this compound, could represent a novel approach for treating Acanthamoeba infections, specific data on the direct inhibition of A. castellanii shikimate pathway enzymes by this compound are not yet available.

Impact on Toxoplasma gondii and Cryptosporidium parvum

This compound is recognized for its potential as an inhibitor of apicomplexan parasites, a group that includes the significant pathogens Toxoplasma gondii and Cryptosporidium parvum. These organisms rely on the shikimate pathway for the synthesis of aromatic compounds, a pathway that is absent in their mammalian hosts. This metabolic distinction makes the shikimate pathway an attractive target for antimicrobial agents.

While direct experimental data on the inhibitory concentrations (IC50) of this compound specifically against T. gondii and C. parvum are not extensively detailed in available research, its activity is strongly inferred from studies on related organisms and other pathway inhibitors. The herbicide glyphosate, a well-characterized inhibitor of the shikimate pathway enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, has been shown to inhibit the in vitro growth of Toxoplasma gondii, Plasmodium falciparum, and Cryptosporidium parvum. This demonstrates the functional importance of the shikimate pathway in these parasites and supports the potential efficacy of other inhibitors that target this pathway.

Shikimate analogs, including this compound, are therefore suggested to have potential as universal inhibitors of apicomplexan parasites. The activity of this compound has been quantified in the related apicomplexan parasite Plasmodium falciparum, the causative agent of malaria.

Interactive Data Table: In vitro Activity of Shikimate Pathway Inhibitors against Apicomplexan Parasites

Compound Organism IC50 Notes
This compound Plasmodium falciparum 2.7 x 10⁻⁴ M -
(6R)-6-Fluoroshikimic acid Plasmodium falciparum 1.5 x 10⁻⁵ M Diastereomer of this compound.
Glyphosate Plasmodium falciparum ~1 mM Completely inhibited parasite growth.
Glyphosate Toxoplasma gondii Not specified Restricted in vitro growth.
Glyphosate Cryptosporidium parvum Not specified Curtailed in vitro growth.

The inhibitory effect of glyphosate on T. gondii can be reversed by the addition of p-aminobenzoate (PABA), confirming that the shikimate pathway is the target and is crucial for folate precursor synthesis. However, in C. parvum, the inhibition by glyphosate is not reversed by PABA, suggesting the pathway may be essential for producing precursors for other vital biochemical routes in this parasite.

Specificity for Aromatic Biosynthesis Pathway in Target Organisms

The inhibitory action of this compound is highly specific to the aromatic biosynthesis pathway, also known as the shikimate pathway. This pathway is essential for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and other crucial aromatic compounds in bacteria, fungi, plants, and apicomplexan parasites. Crucially, this pathway is absent in mammals, who obtain these essential aromatic amino acids from their diet. This absence in the host is the foundation of the compound's selective toxicity.

The mechanism of action has been elucidated in bacteria such as Escherichia coli. This compound acts as a substrate analog for enzymes in the pathway. It is converted by shikimate kinase and subsequent enzymes into a fluorinated analog of an intermediate metabolite. This fluorinated product then inhibits a downstream enzyme, 4-aminobenzoic acid (PABA) synthase, thereby blocking the synthesis of PABA, a precursor for folate. The growth inhibition of E. coli by this compound can be overcome by supplementing with PABA, but not by the aromatic amino acids, demonstrating the specific point of inhibition.

In the apicomplexan parasite Plasmodium falciparum, the inhibition of growth by both this compound and its diastereomer, (6R)-6-Fluoroshikimic acid, was abrogated by the addition of PABA to the culture medium. This finding strongly indicates that, similar to its action in bacteria, the compound specifically targets the shikimate pathway, leading to a depletion of PABA and consequently inhibiting folate biosynthesis.

The specificity of this compound is a key characteristic that makes it a compound of interest for antimicrobial development. By targeting a metabolic pathway present in pathogens but absent in their mammalian hosts, it offers a mechanism for selective toxicity, which is a fundamental principle in the development of effective and safe antimicrobial agents.

Interactive Data Table: Research Findings on this compound

Research Area Key Finding Organism(s) Studied
Mechanism of Action Inhibits the aromatic biosynthesis pathway by preventing the generation of p-aminobenzoic acid (PABA). Escherichia coli, Plasmodium falciparum
Antibacterial Activity Inhibited the growth of E. coli B on minimal medium with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/ml. Escherichia coli B
In vivo Efficacy (Antibacterial) Protected mice challenged intraperitoneally with E. coli B, with a 50% protective dose of 0.06 mg/kg. Mice, Escherichia coli B
Antiparasitic Activity Inhibited the growth of Plasmodium falciparum with a 50% inhibitory concentration (IC50) of 2.7 x 10⁻⁴ M. Plasmodium falciparum
Pathway Specificity The inhibitory effect on P. falciparum was reversed by the addition of PABA, confirming the shikimate pathway as the target. Plasmodium falciparum

Mechanisms of Resistance to 6s 6 Fluoroshikimic Acid

Role of Transport Systems in Compound Uptake

The entry of (6S)-6-Fluoroshikimic acid into the bacterial cytoplasm is mediated by the shikimate transport system. This transport system is naturally present in bacteria to uptake shikimic acid, an intermediate in the aromatic amino acid biosynthesis pathway. This compound, being a structural analog of shikimic acid, is recognized and transported by this system. The susceptibility of bacteria to this compound is therefore critically dependent on the presence and activity of this transport system.

Genetic Basis of Resistance

Resistance to this compound in bacteria such as Escherichia coli arises spontaneously at a high frequency. nih.govnih.gov This resistance is predominantly linked to genetic alterations that affect the shikimate transport system.

Mutation at the shiA Locus

In Escherichia coli K-12, the genetic basis for resistance to this compound has been mapped to the shiA locus. nih.govnih.gov The shiA gene encodes a permease that is a key component of the shikimate transport system. Mutations within the shiA locus can lead to the production of a non-functional or altered transporter protein that is no longer capable of recognizing and transporting this compound into the cell. This effectively prevents the compound from reaching its intracellular target, rendering the bacterium resistant.

Loss of Shikimate Transport System Activity

Spontaneous resistant variants of E. coli and other enterobacteria exhibit a general failure to transport radiolabeled shikimate, indicating a loss of activity of the entire shikimate transport system. nih.govnih.gov This loss of transport activity is the direct cause of the observed resistance to this compound. By being unable to import the antibacterial agent, the bacteria can continue their essential metabolic functions, including the shikimate pathway, without inhibition.

The following table summarizes the key genetic factors involved in resistance to this compound.

Gene LocusEncoded Protein/FunctionEffect of Mutation/Loss of Activity
shiAShikimate permeaseInability to transport this compound into the cell, leading to resistance.

Cross-Resistance to Other Shikimate Analogs (e.g., (6R)-6-Fluoroshikimic Acid)

A significant consequence of the resistance mechanism based on the loss of the shikimate transport system is the development of cross-resistance to other structurally related compounds. Research has shown that bacterial variants resistant to this compound are also resistant to its diastereomer, (6R)-6-Fluoroshikimic acid. nih.govnih.gov This is because both compounds rely on the same transport system for entry into the bacterial cell. Therefore, any alteration that impairs the function of the shikimate transporter will confer resistance to a range of shikimate analogs.

The table below illustrates the cross-resistance profile of this compound resistant variants.

CompoundSusceptibility in Wild-TypeSusceptibility in this compound Resistant Variant
This compoundSusceptibleResistant
(6R)-6-Fluoroshikimic acidSusceptibleResistant

Strategies to Circumvent Resistance: Peptide-Based "Smugglins"

To overcome resistance mechanisms that are based on impaired drug uptake, innovative delivery strategies are being explored. One such approach involves the use of peptide-based carriers, which can effectively "smuggle" antibacterial agents into bacterial cells, bypassing the compromised transport systems. While the specific term "smugglins" is not widely documented in the context of this compound, the underlying principle of using peptides as delivery vectors is a promising area of research in combating antibiotic resistance.

These peptide-based delivery systems often utilize cell-penetrating peptides (CPPs). CPPs are short peptides that can traverse cellular membranes. By conjugating an antibacterial agent like this compound to a CPP, the drug can be transported into the bacterium through a mechanism independent of the shikimate transport system. This approach has the potential to restore the activity of the drug against resistant strains.

The general characteristics of such peptide-based delivery strategies are outlined in the table below.

StrategyDescriptionPotential Advantage
Cell-Penetrating Peptide (CPP) ConjugationCovalently linking the antibacterial agent to a CPP.Bypasses the natural uptake pathway, overcoming transport-based resistance.
Antimicrobial Peptide (AMP) SynergyCo-administration with AMPs that disrupt the bacterial membrane.Can facilitate the entry of the primary antibacterial agent.

These strategies represent a promising avenue for future research to extend the therapeutic utility of compounds like this compound in the face of evolving bacterial resistance.

Synthetic Methodologies and Biotransformation of 6s 6 Fluoroshikimic Acid

Chemical Synthesis Routes

Chemical synthesis provides a robust platform for producing (6S)-6-fluoroshikimic acid and its derivatives. These routes often begin with readily available precursors like shikimic acid or quinic acid and involve a series of chemical modifications to achieve the target molecule.

Synthesis from Shikimic Acid: Multistep Chemical Modifications

One of the primary chemical strategies for synthesizing this compound involves a multistep modification of (-)-shikimic acid. This process begins with the conversion of shikimic acid into a diene intermediate. This transformation sets the stage for subsequent stereoselective reactions to introduce the necessary functional groups. Although effective, syntheses starting from natural (-)-shikimic acid or quinic acid can be lengthy and complex. For instance, a 14-stage synthesis from quinic acid has been reported to produce both 6α- and 6β-fluoroshikimic acids. researchgate.net These multistep approaches, while demonstrating the feasibility of the chemical conversion, highlight the need for more efficient synthetic routes.

Stereoselective Introduction of Fluorine

The introduction of the fluorine atom at the C-6 position with the correct 'S' stereochemistry is a pivotal and challenging step in the synthesis. Various fluorinating agents and strategies have been employed to achieve this stereoselectivity. The choice of fluorinating agent and the nature of the substrate are critical factors that influence the stereochemical outcome of the reaction. Achieving high stereoselectivity is essential as the biological activity of fluorinated shikimic acid derivatives is highly dependent on the stereochemistry at the C-6 position. The (6S) isomer, in particular, is the one that exhibits the desired antibacterial activity. asm.orgresearchgate.netnih.gov

Enzymatic Synthesis and Biotransformation Approaches

Enzymatic methods offer an alternative and often more direct route to this compound. These approaches utilize the enzymes of the shikimate pathway to perform specific transformations, often with high stereoselectivity and under mild reaction conditions.

Biotransformation from 3-Fluorophosphoenolpyruvate

A notable biotransformation approach involves the use of 3-fluorophosphoenolpyruvate (3-FPEP) as a starting material. scholarsportal.info In this method, the enzymes of the shikimate pathway catalyze the conversion of 3-FPEP into this compound. This enzymatic synthesis has been successfully demonstrated and can be monitored using techniques such as UV and 19F NMR spectroscopy. scholarsportal.info The use of a fluorinated analog of the natural substrate, phosphoenolpyruvate (B93156), allows for the direct incorporation of fluorine into the shikimate backbone by the native enzymatic machinery.

Multistep Enzymatic Conversions

The enzymatic synthesis of this compound from 3-FPEP is a multistep process that mirrors the natural shikimate pathway. scholarsportal.inforsc.orgresearchgate.net The initial steps involve the condensation of 3-FPEP with erythrose-4-phosphate to form a fluorinated analog of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). nih.govfrontiersin.org This intermediate is then cyclized and further converted through a series of enzymatic reactions, including dehydration and reduction, to ultimately yield this compound. mdpi.comnih.gov This biocatalytic cascade showcases the potential of using whole-cell or purified enzyme systems for the efficient and stereoselective synthesis of complex fluorinated natural product analogs.

Preparation of Labeled this compound for Research

The use of isotopically labeled compounds is crucial for a variety of research applications, including metabolic fate studies, elucidation of transport mechanisms, and quantification in biological systems. While research on this compound has involved the use of labeled molecules to understand its mechanism of action and resistance, specific details on the synthetic preparation of labeled this compound itself are not extensively documented in publicly available literature.

Studies investigating the mechanism of resistance to this compound in bacteria like Escherichia coli have utilized radiolabeled shikimic acid, such as [¹⁴C]shikimate, to assess the functionality of the shikimate transport system. These experiments were pivotal in demonstrating that resistance often arises from a loss of the transport system responsible for bringing the fluorinated analog into the bacterial cell. However, these studies typically employ a labeled version of the natural substrate (shikimic acid) rather than describing a de novo synthesis of labeled this compound. The synthesis of such a labeled analog would likely require starting from a labeled precursor and carrying it through the complex multi-step chemical or enzymatic synthesis routes established for the unlabeled compound.

Development of Related Fluorinated Shikimate Analogs

The discovery of the antibacterial properties of this compound spurred further research into other fluorinated analogs of shikimic acid. The primary strategy behind these developments involves the regio- and stereospecific placement of fluorine atoms onto the shikimate core structure to probe enzyme-substrate interactions within the shikimate pathway and to create novel inhibitors. The rationale is that the fluorine atom, being similar in size to a hydrogen atom but highly electronegative, can alter the electronic properties of the molecule and its binding affinity to target enzymes, potentially leading to inhibition. asm.org

Several related fluorinated shikimate analogs have been synthesized and studied. These analogs differ in the position and stereochemistry of the fluorine substituent, leading to varied biological activities.

Key Fluorinated Shikimate Analogs:

(6R)-6-Fluoroshikimic Acid : This compound is the diastereomer of this compound. asm.org It was synthesized based on the understanding that during the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate, the C-6 pro-R hydrogen is eliminated. asm.org Introducing a fluorine atom at the 6R position was hypothesized to block this elimination step. However, studies showed that this compound is significantly more potent as an antibacterial agent than its (6R) counterpart, highlighting the critical importance of stereochemistry at the C-6 position for biological activity. asm.org

2-Fluoroshikimic Acid : This analog features a fluorine atom at the C-2 position of the cyclohexene (B86901) ring. Its synthesis has been reported, but it has shown no significant inhibitory effect on the growth of parasites like Plasmodium falciparum, in contrast to the 6-fluoro analogs.

6,6-Difluoroshikimic Acid : The synthesis of a difluorinated analog at the C-6 position represents a further exploration of how fluorine substitution impacts interaction with shikimate pathway enzymes.

Fluorinated DAHP Analogs : Research has also focused on synthesizing fluorinated versions of earlier precursors in the shikimate pathway. For example, (3R)- and (3S)-3-deoxy-3-fluoro analogs of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), the first committed intermediate of the pathway, have been prepared. These compounds can be enzymatically converted into the corresponding (6R)- and (6S)-6-fluorodehydroshikimate and subsequently to (6R)- and (6S)-6-fluoroshikimate, demonstrating a chemoenzymatic approach to these analogs.

The development of these analogs has been instrumental in confirming that the antibacterial effect of this compound is highly specific and dependent on its unique structure. The comparative activities of these compounds have helped to elucidate the mechanism of action and the stringent structural requirements for inhibition within the aromatic biosynthetic pathway.

Interactive Table: Comparison of Key Fluorinated Shikimate Analogs

Compound NamePosition of FluorineKey Research Finding
This compound C-6 (S-configuration)Potent antibacterial agent; its activity is dependent on being metabolized by pathway enzymes. asm.orgwikipedia.orgnih.govresearchgate.net
(6R)-6-Fluoroshikimic Acid C-6 (R-configuration)Significantly less potent than the (6S) isomer, demonstrating stereospecificity of action. asm.org
2-Fluoroshikimic Acid C-2Synthesis achieved, but showed no significant activity against Plasmodium falciparum.
6,6-Difluoroshikimic Acid C-6 (gem-difluoro)Represents a further modification to probe enzyme active sites.

Advanced Research Techniques in 6s 6 Fluoroshikimic Acid Studies

Spectroscopic Analysis

Spectroscopic techniques are pivotal in monitoring the dynamic processes involving (6S)-6-Fluoroshikimic acid, particularly its enzymatic conversions and reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy stands out as a powerful, non-invasive tool for directly observing the enzymatic transformation of this compound. The fluorine atom provides a unique spectroscopic handle, allowing for the real-time monitoring of reactions in complex biological mixtures. As this compound is a substrate for shikimate kinase, the first enzyme in the downstream portion of the shikimate pathway, ¹⁹F NMR can be employed to track its phosphorylation. This is achieved by monitoring the disappearance of the resonance signal corresponding to the fluorine atom in the parent molecule and the appearance of a new signal corresponding to the phosphorylated product, (6S)-6-fluoro-shikimate-3-phosphate. The chemical shift of the ¹⁹F signal is highly sensitive to its local electronic environment, making it an excellent probe for covalent modifications such as phosphorylation.

Ultraviolet (UV) Spectroscopy for Reaction Monitoring

UV spectroscopy offers a continuous and convenient method for monitoring the kinetics of enzymatic reactions involving this compound. While the compound itself may not have a strong UV chromophore, its enzymatic conversion can be coupled to a reaction that produces a UV-active species. For instance, the activity of shikimate kinase with this compound as a substrate can be measured using a coupled enzyme assay. In this setup, the ADP produced from the phosphorylation of this compound is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH. The decrease in NADH concentration can be monitored by the corresponding decrease in absorbance at 340 nm, providing an indirect measure of the shikimate kinase activity. mdpi.com

Mass Spectrometry (MS) and Chromatography

The combination of chromatography and mass spectrometry provides unparalleled sensitivity and specificity for the identification and characterization of this compound and its interactions.

HPLC-Mass Spectrometry for Compound and Metabolite Identification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable technique for identifying and quantifying this compound and its metabolites in biological systems. In bacteria such as Escherichia coli, this compound is known to be a substrate for the enzymes of the shikimate pathway, leading to its conversion into downstream metabolites. researchgate.net One key metabolite is 6-fluorochorismate, formed through the action of several enzymes including shikimate kinase, EPSP synthase, and chorismate synthase. researchgate.net HPLC-MS can be used to separate these compounds from complex cellular extracts, and the mass spectrometer provides precise mass-to-charge ratio measurements for their identification.

CompoundMolecular FormulaMonoisotopic Mass (Da)Key Identifying Feature in MS
This compoundC₇H₉FO₅192.0434Parent ion peak corresponding to its molecular weight.
(6S)-6-fluoro-shikimate-3-phosphateC₇H₁₀FO₈P272.0097Mass shift of +79.9663 Da from the parent compound, corresponding to the addition of a phosphate (B84403) group.
(6S)-6-fluoro-5-enolpyruvylshikimate-3-phosphateC₁₀H₁₂FO₁₀P342.0152Further mass increase corresponding to the addition of a phosphoenolpyruvate moiety.
6-Fluorochorismic acidC₁₀H₁₀FO₆245.0461Product of the enzymatic elimination of phosphate from the precursor.

Electrospray Mass Spectrometry for Enzyme-Inhibitor Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the study of non-covalent interactions, such as those between an enzyme and its inhibitor or substrate. This technique can be used to characterize the formation of a complex between a shikimate pathway enzyme and this compound. By carefully controlling the experimental conditions, the non-covalent complex can be transferred into the gas phase and detected by the mass spectrometer. The observed mass of the complex will be the sum of the masses of the enzyme and the bound ligand, providing direct evidence of binding and allowing for the determination of the stoichiometry of the interaction.

Structural Biology Techniques

Structural biology techniques provide atomic-level details of the interactions between this compound and its target enzymes, which is crucial for understanding its mechanism of action and for rational drug design.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and their complexes with ligands. The crystal structure of Mycobacterium tuberculosis shikimate kinase has been solved in complex with shikimic acid and an ATP analog. nih.gov This structure provides a detailed view of the active site and the binding mode of the natural substrate. Although a crystal structure with this compound is not yet available, this existing structure serves as an excellent model for computational docking studies to predict the binding orientation of the fluorinated analog. Such studies can reveal the specific interactions between the fluorine atom and the enzyme's active site residues, providing insights into how the modification affects binding and catalysis.

NMR spectroscopy can also be used to probe the binding of this compound to its target enzymes in solution. Chemical shift perturbation (CSP) mapping is a particularly useful NMR technique for identifying the binding site of a ligand on a protein. bcm.edu By comparing the NMR spectra of the enzyme in the presence and absence of this compound, changes in the chemical shifts of specific amino acid residues can be identified. Residues that experience significant chemical shift changes are likely to be at or near the binding site. This information can then be mapped onto the three-dimensional structure of the enzyme to visualize the interaction interface.

TechniqueInformation ObtainedRelevance to this compound Studies
X-ray CrystallographyHigh-resolution 3D structure of enzyme-ligand complexes.Provides atomic details of the binding mode of this compound in the active site of shikimate pathway enzymes.
NMR Spectroscopy (CSP Mapping)Identifies ligand binding site on the protein surface in solution.Maps the interaction interface between this compound and its target enzymes, complementing crystallographic data.

X-ray Crystallography of Shikimate Pathway Enzymes and Inhibitor Complexes

X-ray crystallography is a foundational technique for understanding the three-dimensional structure of enzymes in the shikimate pathway, providing critical insights for the rational design of inhibitors like this compound. Although a crystal structure of an enzyme in a complex with this compound is not detailed in the provided research, the structures of key pathway enzymes have been solved, laying the groundwork for such studies.

A prime example is the determination of the crystal structure of shikimate dehydrogenase (AroE) from Haemophilus influenzae, both in its native form to a resolution of 2.4 Å and in a complex with its cofactor NADPH to 1.95 Å asm.org. These structural studies revealed that the enzyme is composed of two distinct domains: a catalytic domain featuring a novel open twisted α/β motif and an NADPH binding domain with a characteristic Rossmann fold asm.org. The availability of such high-resolution structures provides a precise structural template that can be used to model the binding of substrate analogs and design novel, effective inhibitors targeting the shikimate pathway asm.orgmdpi.com. The enzymes of this pathway are considered attractive targets for antimicrobial agents because they are essential for bacteria, fungi, and parasites but are absent in mammals asm.orgresearchgate.net.

Elucidation of Enzyme-Inhibitor Binding Modes

Understanding the binding mode of an inhibitor to its target enzyme is crucial for explaining its mechanism of action and for developing more potent derivatives. For this compound, its antibacterial effect is not due to direct inhibition of an enzyme but rather through a process known as lethal synthesis researchgate.netasm.org.

Biochemical studies have elucidated that this compound acts as a substrate for the first two enzymes it encounters in the shikimate pathway. It is sequentially converted by shikimate kinase and 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase to produce (6S)-6-fluoro-EPSP researchgate.netasm.org. This fluorinated intermediate is then recognized by chorismate synthase. The enzyme processes this analog, slowly converting it into 6-fluoro-chorismate researchgate.net. The formation of this aberrant product is the key inhibitory step, as it is believed to disrupt the subsequent synthesis of essential aromatic compounds like p-aminobenzoate researchgate.net.

This mechanism can be contrasted with its diastereomer, (6R)-6-fluoroshikimic acid. The (6R)-fluoro-EPSP derivative also binds to chorismate synthase, but it is not converted into a product; instead, it acts as a direct inhibitor of the enzyme researchgate.netasm.org. This highlights how stereochemistry at the C-6 position dictates the interaction with the enzyme's active site and the ultimate biological outcome.

Genetic and Molecular Biology Methods

Gene Mutation Studies (e.g., shiA locus)

Genetic studies have been instrumental in identifying the mechanism of resistance to this compound. Spontaneous resistance to this compound arises at a high frequency in Escherichia coli and other enterobacteria, with rates observed between 10⁻⁵ and 10⁻⁴ nih.govnih.gov.

Genetic mapping in E. coli K-12 revealed that resistance to this compound is linked to the shiA locus nih.govnih.gov. This was determined through co-transduction experiments, which showed that the resistance phenotype was transferred with the his gene marker at the same frequency as shiA, a known locus that governs shikimate transport nih.govnih.gov. Resistant variants selected for their inability to be inhibited by this compound also exhibited cross-resistance to its diastereomer, (6R)-6-fluoroshikimate nih.govnih.gov. This suggests a common mechanism of resistance, which genetic studies pinpointed to alterations in cellular uptake rather than modification of the target enzymes.

Analysis of Transport Systems in Microorganisms

The primary mechanism of spontaneous resistance to this compound is the loss of the transport system responsible for its entry into the bacterial cell nih.govnih.gov. (6S)-6-fluoroshikimate is an effective antibacterial agent only if it can be transported into the cytoplasm to access the shikimate pathway enzymes.

Studies have shown that (6S)-6-fluoroshikimate is a substrate for the shikimate transport system, which is encoded by the shiA gene researchgate.netnih.govnih.gov. In wild-type E. coli, (6S)-6-fluoroshikimate competitively displaces intracellular radiolabeled [¹⁴C]shikimate, demonstrating that both compounds use the same transporter researchgate.net. However, spontaneously resistant variants of E. coli largely lose this ability to transport [¹⁴C]shikimate nih.govnih.gov. This loss of transport activity prevents the antibacterial agent from reaching its intracellular targets, rendering the bacteria resistant.

Biochemical and Enzyme Kinetic Assays

Enzyme Activity and Inhibition Kinetics

Biochemical assays have been essential in defining the precise molecular mechanism of this compound. These studies confirmed that the compound functions as a substrate that undergoes lethal synthesis within the shikimate pathway researchgate.netasm.org.

In vitro experiments using purified enzymes from E. coli demonstrated that this compound is successfully phosphorylated by shikimate kinase and subsequently converted by EPSP synthase to form (6S)-6-fluoro-EPSP researchgate.netasm.org. This fluorinated analog of the natural substrate is then slowly turned over by chorismate synthase to produce 6-fluoro-chorismate researchgate.net. It is this downstream product that leads to the inhibition of bacterial growth, likely by interfering with the synthesis of p-aminobenzoate, a precursor to folate researchgate.net. The antibacterial activity is potent, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL observed for E. coli B in minimal medium researchgate.netnih.gov.

The table below summarizes key findings from research on this compound.

ParameterOrganism/SystemFindingReference
Antibacterial Activity Escherichia coli BMinimum Inhibitory Concentration (MIC) of 0.25 µg/mL in minimal medium. researchgate.netnih.gov
Mechanism of Action In vitro enzyme assaysActs as a substrate for shikimate kinase and EPSP synthase; undergoes lethal synthesis. researchgate.netasm.org
Mechanism of Resistance Escherichia coliLoss of activity of the shikimate transport system governed by the shiA locus. nih.govnih.gov
Frequency of Resistance E. coli & enterobacteriaSpontaneous resistance arises at a high frequency of 10⁻⁵ to 10⁻⁴. nih.govnih.gov
Cellular Uptake Escherichia coliTransported by the shikimate transport system (shiA). researchgate.net

Determination of Inhibitory Concentrations (IC50)

The investigation into the inhibitory properties of this compound reveals a nuanced mechanism of action that extends beyond direct enzyme inhibition. While a traditional IC50 value, representing the concentration of a substance required to inhibit a specific biological process by 50%, is not typically reported for this compound itself, its potent antibacterial effects are well-documented through measurements like the Minimum Inhibitory Concentration (MIC).

Research has demonstrated that this compound effectively inhibits the growth of Escherichia coli B on minimal medium, with a reported MIC of 0.25 micrograms per milliliter. nih.gov This inhibitory effect is not due to the direct action of the compound on a single enzyme. Instead, this compound serves as a metabolic precursor to the actual inhibitory molecule.

Within the bacterial cell, this compound is processed by enzymes of the shikimate pathway and converted into 2-fluorochorismate. nih.govnih.gov This resulting compound, 2-fluorochorismate, is a potent and irreversible inhibitor of 4-amino-4-deoxychorismate synthase (ADCS). nih.govnih.gov The inhibition of ADCS is a critical step, as this enzyme is essential for the biosynthesis of para-aminobenzoic acid (PABA), a precursor for folate synthesis. researchgate.netwikipedia.org Consequently, the antibacterial activity of this compound is attributed to the downstream inhibition of PABA synthesis, rather than the direct inhibition of chorismate synthase. wikipedia.orgnih.gov

Studies have confirmed that the substrate analogue (6S)-6-fluoro-5-enolpyruvylshikimate-3-phosphate, a derivative of this compound, is a competitive inhibitor of chorismate synthase from Neurospora crassa. nih.gov However, the conversion of this analogue to 6-fluorochorismate by E. coli chorismate synthase is significantly slower than the natural substrate, suggesting that the primary antimicrobial action is not mediated through the inhibition of this particular enzyme. nih.gov

The following table summarizes the key inhibitory data related to this compound and its metabolic product.

CompoundMeasurementOrganism/EnzymeValue
This compoundMICEscherichia coli B0.25 µg/mL
2-FluorochorismateInhibition Type4-amino-4-deoxychorismate synthase (ADCS)Irreversible

Metabolic Profiling and Metabolomics Approaches

Metabolic profiling and metabolomics offer powerful approaches to understand the global physiological effects of a bioactive compound on an organism. In the context of this compound, while specific metabolomics studies detailing the comprehensive metabolic fingerprint of treated cells are not extensively published, the well-established mechanism of action allows for a clear prediction of the expected metabolic consequences.

The primary target of this compound's active metabolite, 2-fluorochorismate, is the shikimate pathway. nih.govnih.gov This pathway is fundamental for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds in bacteria, fungi, plants, and apicomplexan parasites. nih.gov Crucially, this pathway is absent in mammals, making it an attractive target for antimicrobial agents.

Inhibition of 4-amino-4-deoxychorismate synthase (ADCS) by 2-fluorochorismate would lead to a significant perturbation of the metabolic network downstream of chorismate. The most immediate and critical effect is the depletion of para-aminobenzoic acid (PABA), a direct product of the reaction catalyzed by ADCS. This, in turn, would halt the biosynthesis of folates (vitamin B9), which are essential cofactors for the synthesis of nucleotides (purines and thymidine) and certain amino acids.

A metabolomics analysis of bacteria treated with this compound would be expected to reveal the following key changes:

Accumulation of Shikimate Pathway Intermediates: Upstream of the inhibited step, an accumulation of chorismate and its precursors, such as shikimate-3-phosphate, shikimic acid, and 3-dehydroshikimate, would be anticipated.

Depletion of Downstream Metabolites: A marked decrease in the intracellular pools of PABA and its derivatives, including dihydrofolate and tetrahydrofolate, would be a primary indicator of the compound's effect.

Perturbation of Aromatic Amino Acid Levels: While the direct inhibition is on the PABA branch, the sequestration of the common precursor, chorismate, could also impact the biosynthesis of phenylalanine, tyrosine, and tryptophan, leading to their depletion.

Disruption of Nucleotide and Amino Acid Metabolism: The reduction in folate levels would have cascading effects on nucleotide biosynthesis, leading to decreased levels of purines and pyrimidines, and affecting the synthesis of amino acids such as methionine and serine.

The table below outlines the predicted metabolic shifts in response to this compound treatment.

Metabolite ClassPredicted ChangeRationale
Shikimate Pathway Intermediates (upstream of chorismate)IncreaseBlockade at ADCS leads to accumulation of precursors.
para-Aminobenzoic Acid (PABA)DecreaseDirect inhibition of its biosynthetic enzyme, ADCS.
Folates (Vitamin B9)DecreasePABA is an essential precursor for folate synthesis.
Aromatic Amino Acids (Phe, Tyr, Trp)DecreaseDepletion of the common precursor, chorismate.
Purines and PyrimidinesDecreaseFolate deficiency impairs nucleotide biosynthesis.

Future Research Directions and Applications of 6s 6 Fluoroshikimic Acid

Design and Synthesis of Next-Generation Inhibitors of the Shikimate Pathway

The shikimate pathway is a validated and attractive target for the development of new antimicrobial drugs due to its essentiality in microorganisms and its absence in vertebrates. researchgate.net (6S)-6-Fluoroshikimic acid serves as a crucial lead compound in the rational design of next-generation inhibitors targeting this pathway. asm.org Its mechanism of action involves being converted within the bacterial cell to subsequent fluorinated intermediates, which then inhibit downstream enzymes. researchgate.net Future research will focus on synthesizing novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

One promising avenue of research is the development of inhibitors against chorismate synthase, the final enzyme in the shikimate pathway. acib.at By employing virtual and experimental screening techniques, researchers have identified novel lead compounds, such as the azo dye PH011669, which demonstrates significant inhibitory activity against chorismate synthase from various organisms. acib.at Structure-based drug design, utilizing X-ray crystallography and computational methods like molecular docking and molecular dynamics, will be instrumental in optimizing these lead compounds to create potent and specific inhibitors. acib.at The goal is to develop antibiotics that are not susceptible to existing resistance mechanisms. acib.at

Compound/InhibitorTarget EnzymeOrganism(s)Key Findings
This compoundAromatic Biosynthetic PathwayEscherichia coliBroad-spectrum antibacterial agent. researchgate.net
PH011669 (azo dye)Chorismate SynthaseParacoccidioides brasiliensis and othersExhibits micromolar affinity and inhibitory activity. acib.at

Strategies for Overcoming Microbial Resistance Mechanisms

A significant challenge in the clinical application of this compound is the high frequency of spontaneous resistance observed in bacteria such as Escherichia coli. nih.govnih.gov The primary mechanism of this resistance is the loss of activity of the shikimate transport system, encoded by the shiA gene, which is responsible for the uptake of this compound into the bacterial cytoplasm. nih.govnih.gov Resistant variants often exhibit a failure to transport radiolabeled shikimate. nih.govnih.gov

To circumvent this resistance mechanism, innovative strategies are being explored. One such approach is the "smugglin" concept, which involves attaching this compound to peptides that can be actively transported into the bacterial cell via oligopeptide permeases, thereby bypassing the compromised shikimate transporter. gla.ac.uk Early research has focused on synthesizing peptide-based 'smugglins' to facilitate the entry of the inhibitor into bacterial cells. gla.ac.uk Although initial tests with some of these conjugates have not yet been successful, this remains a promising area for future investigation. gla.ac.uk Further research into the structural requirements for efficient transport by peptide permeases could lead to the development of effective 'smugglin'-based delivery systems.

Utilization as a Biochemical Probe for Shikimate Pathway Enzymology

This compound and its derivatives serve as valuable biochemical probes for elucidating the intricacies of the shikimate pathway enzymology. As a substrate analog, it is processed by the enzymes of the pathway, allowing researchers to study enzyme kinetics, reaction mechanisms, and the structural features of active sites. researchgate.net The conversion of this compound to a fluorinated analog of a downstream intermediate, which then acts as an enzyme inhibitor, provides a powerful tool for investigating enzyme function and inhibition. researchgate.net

Furthermore, the study of resistance mechanisms to this compound has shed light on the transport systems involved in shikimate uptake. nih.govnih.gov The observation that resistance is linked to mutations in the shiA gene has been instrumental in characterizing the function of this transporter. nih.govnih.gov Future research can utilize fluorinated analogs and other modified versions of shikimic acid to further probe the substrate specificity and transport dynamics of the shikimate permease and other potential transporters.

Exploration of Combinatorial Approaches with Existing Antimicrobial Agents

The combination of this compound or other shikimate pathway inhibitors with existing antimicrobial agents presents a promising strategy to enhance therapeutic efficacy and combat drug resistance. wiserpub.com This approach is particularly relevant for infections caused by multidrug-resistant organisms. For instance, studies have shown that shikimic acid can act synergistically with β-lactam antibiotics, such as oxacillin (B1211168), to restore their activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The combination of oxacillin with shikimic acid has demonstrated potent antibacterial effects both in vitro and in vivo in a bacteremia model. mdpi.com

This synergistic effect is thought to be related to the multi-target impact of the combination therapy. While the β-lactam antibiotic targets cell wall synthesis, the shikimate pathway inhibitor disrupts the production of essential aromatic compounds. This dual assault can overwhelm the bacterial defense mechanisms and lead to enhanced bacterial killing. Future research should explore the combinatorial effects of this compound with a broad range of antibiotics against various clinically relevant pathogens. Understanding the molecular basis of these synergistic interactions will be crucial for designing effective combination therapies.

Antibiotic CombinationTarget OrganismObserved Effect
Shikimic acid + OxacillinMethicillin-resistant Staphylococcus aureus (MRSA)Restoration of β-lactam activity, potent antibacterial effect. mdpi.com

Research into Novel Biological Targets within the Shikimate Pathway

The shikimate pathway comprises seven enzymes, each representing a potential target for the development of novel antimicrobial agents. acib.at While much of the focus has been on enzymes like chorismate synthase, there is significant potential in exploring the other enzymes of the pathway as novel biological targets. acib.atmdpi.com Enzymes such as 3-dehydroquinate (B1236863) dehydratase and shikimate 5-dehydrogenase are also essential for bacterial survival and could be targeted for inhibition. researchgate.net

Metabolic engineering studies aimed at increasing the production of shikimic acid and its derivatives have provided valuable insights into the regulation and flux of the pathway. mdpi.comfrontiersin.org By identifying the rate-limiting steps and key regulatory enzymes, researchers can pinpoint novel targets for inhibition. For example, modifying key enzymes in the shikimate pathway has been shown to significantly enhance metabolic flux, highlighting their critical role in the pathway's operation. mdpi.com Future research should focus on the structural and functional characterization of these enzymes to facilitate the rational design of specific inhibitors. The development of a diverse portfolio of inhibitors targeting multiple enzymes in the shikimate pathway would provide a robust arsenal (B13267) against the emergence of drug-resistant pathogens.

Q & A

Basic: What methodologies are recommended for synthesizing (6S)-6-Fluoroshikimic acid in laboratory settings?

Answer:
The synthesis of this compound typically involves chemoenzymatic approaches using arene cis-dihydrodiols as precursors. For example, Humphreys et al. (2006) utilized cis-dihydrodiol derivatives in stereoselective fluorination reactions to achieve the desired (6S) configuration . Improved synthetic routes include enzymatic conversion of quinic acid derivatives, as described by Sutherland et al., which enhances yield and enantiomeric purity . Key steps include:

  • Fluorination : Electrophilic fluorination using Selectfluor™ or similar reagents under controlled pH.
  • Enzymatic resolution : Shikimate kinase and EPSP synthase to isolate the (6S) enantiomer .
  • Purity validation : NMR and chiral HPLC to confirm stereochemical integrity .

Basic: How is the inhibitory activity of this compound against microbial pathogens quantified in vitro?

Answer:
Standard protocols involve:

  • Dose-response assays : Measuring IC50 values against pathogens like Plasmodium falciparum (e.g., IC50 = 2.7 × 10⁻⁴ M for this compound in erythrocyte-stage cultures) .
  • Resistance profiling : Monitoring spontaneous resistance frequencies in E. coli or S. aureus via serial passage experiments, where resistance rates >10⁻⁶ suggest limited clinical potential .
  • Rescue assays : Adding para-aminobenzoic acid (pABA) to confirm shikimate pathway specificity, as pABA supplementation reverses growth inhibition in P. falciparum .

Advanced: What experimental strategies address the stereospecific activity differences between this compound and its (6R) enantiomer?

Answer:

  • Enantiomer separation : Use chiral chromatography (e.g., Chiralpak® AD-H column) or enzymatic resolution with shikimate dehydrogenase to isolate (6S) and (6R) forms .
  • Enzyme inhibition assays : Compare inhibition kinetics of chorismate synthase (CS) and 4-amino-4-deoxychorismate synthase (ADC) with both enantiomers. For example, this compound inhibits ADC 125-fold more effectively than (6R), as shown by competitive inhibition studies (Kᵢ = 130 µM for ADC) .
  • Metabolite profiling : Track downstream accumulation of 6-fluorochorismate via LC-MS to validate target engagement .

Advanced: How does this compound induce resistance in bacterial models, and how can this be mitigated in experimental design?

Answer:

  • Mechanism : Resistance arises from mutations in aroK (shikimate kinase) or pabA (chorismate aminating subunit), enabling bypass of fluorinated intermediate toxicity .
  • Mitigation strategies :
    • Combination therapy : Pair with pABA synthesis inhibitors to reduce resistance emergence.
    • High-throughput mutagenesis screening : Identify resistance-conferring mutations early in drug development .
    • Time-kill assays : Quantify bactericidal activity under varying nutrient conditions to mimic in vivo stress .

Advanced: How can researchers reconcile discrepancies in reported IC50 values for this compound against Plasmodium falciparum?

Answer:
Discrepancies (e.g., IC50 = 1.5 × 10⁻⁵ M vs. 2.7 × 10⁻⁴ M) arise from:

  • Strain variability : Use standardized strains (e.g., 3D7 or Dd2) in synchronized cultures .
  • Culture conditions : Differences in erythrocyte source, serum concentration, or pH alter drug uptake .
  • Endpoint measurement : Compare assays using [³H]-hypoxanthine incorporation (parasite growth) versus lactate dehydrogenase activity (viability) .
  • Data normalization : Include internal controls (e.g., artemisinin) to calibrate inter-experimental variability .

Basic: What analytical techniques are critical for characterizing this compound in biological samples?

Answer:

  • LC-MS/MS : Quantify fluorinated metabolites (e.g., 6-fluorochorismate) with MRM transitions (e.g., m/z 245 → 143) .
  • ¹⁹F-NMR : Detect fluorinated intermediates in cell lysates with a sensitivity threshold of ~1 µM .
  • Enzymatic assays : Couple with NADPH-dependent shikimate dehydrogenase to measure substrate turnover rates .

Advanced: What structural insights guide the rational design of this compound analogs with enhanced stability?

Answer:

  • Crystallography : Resolve ligand-bound structures of shikimate pathway enzymes (e.g., EPSP synthase PDB: 1RF7) to identify fluorination-tolerant active sites .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of C6-modified analogs .
  • Metabolic stability assays : Incubate analogs with liver microsomes to assess susceptibility to cytochrome P450-mediated degradation .

Basic: How is the shikimate pathway's role in apicomplexan parasites validated using this compound?

Answer:

  • Gene knockout studies : Compare growth of Toxoplasma gondii ΔaroK mutants with wild-type under fluorinated shikimate supplementation .
  • Metabolomic flux analysis : Track ¹³C-labeled glucose incorporation into aromatic amino acids in the presence of this compound .
  • RNAi knockdown : Silence Plasmodium ADC synthase and measure drug sensitivity shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.